molecular formula C7H3F4NO2 B1324385 2-Fluoro-3-nitrobenzotrifluoride CAS No. 61324-97-8

2-Fluoro-3-nitrobenzotrifluoride

Cat. No.: B1324385
CAS No.: 61324-97-8
M. Wt: 209.1 g/mol
InChI Key: PGKWPKDZNHZBQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-3-nitrobenzotrifluoride is an organic compound with the molecular formula C7H3F4NO2. It is a derivative of benzotrifluoride, where the benzene ring is substituted with a fluorine atom and a nitro group. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

Target of Action

The primary target of 2-Fluoro-3-nitrobenzotrifluoride is polyamines, such as spermidine, spermine, and the diamine precursor putrescine . Polyamines are organic compounds that play crucial roles in cell growth and differentiation, gene expression, protein synthesis, and ion channel regulation .

Mode of Action

This compound interacts with its targets through a process known as derivatization . In High-Performance Liquid Chromatography (HPLC), derivatization is used to enhance the detection of certain compounds. In this case, this compound acts as a derivatization reagent for the HPLC determination of polyamines .

Biochemical Pathways

Given its interaction with polyamines, it can be inferred that it may influence pathways involving cell growth and differentiation, gene expression, and protein synthesis .

Pharmacokinetics

It is noted that the compound has high gastrointestinal absorption and is bbb permeant . . These properties suggest that this compound may have good bioavailability.

Result of Action

Given its role as a derivatization reagent in hplc, it can be inferred that it aids in the detection and quantification of polyamines .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the synthesis process of 5-fluoro-2-nitrobenzotrifluoride in a continuous-flow millireactor system was found to be influenced by the composition of the mixed acid, the molar ratio of nitric acid to the substrate, the residence time, and the temperature . These factors can affect the reaction performance, temperature distribution, substrate conversion, and the control over impurity .

Biochemical Analysis

Biochemical Properties

2-Fluoro-3-nitrobenzotrifluoride plays a significant role in biochemical reactions, particularly in the field of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a derivatization reagent for the high-performance liquid chromatography (HPLC) determination of polyamines such as spermidine, spermine, and putrescine . These interactions are crucial for the identification and quantification of these biomolecules in biological samples.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause specific target organ toxicity, particularly affecting the respiratory system . Additionally, it may cause serious eye damage and skin irritation, indicating its potential impact on cellular integrity and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The compound’s nitration process involves the interaction with mixed acids, which can result in significant changes in gene expression and enzyme activity

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the synthesis process of this compound in a continuous-flow millireactor system can achieve better control over impurities and higher process efficiency . This indicates that the compound’s stability and effectiveness can be maintained over extended periods under controlled conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. For instance, the compound’s exothermic properties and potential for causing respiratory irritation highlight the importance of dosage control in experimental settings . Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The nitration process of 3-fluorobenzotrifluoride, which leads to the formation of this compound, involves mixed acids as nitrating agents . This process is essential for the compound’s synthesis and its subsequent involvement in metabolic reactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation can affect its biochemical activity and overall effectiveness. For example, the use of gas chromatography with a flame ionization detector has been employed to determine the product’s distribution in prepared solutions . This information is vital for understanding how the compound is transported and distributed in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-nitrobenzotrifluoride typically involves the nitration of 3-fluorobenzotrifluoride. This process can be carried out in a continuous-flow millireactor system using mixed acids as nitrating agents. The reaction conditions, such as the composition of the mixed acid, the molar ratio of nitric acid to the substrate, residence time, and temperature, are optimized to achieve high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous-flow reactors. These reactors offer better control over impurities and higher process efficiency due to enhanced mass and heat transfer rates. The process safety is evaluated using Reaction Calorimeter and Differential Scanning Calorimetry to ensure safe operation .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-nitrobenzotrifluoride undergoes various chemical reactions, including:

    Fluorination: The substitution of a hydrogen atom with a fluorine atom.

    Oxidation: Conversion of functional groups to higher oxidation states.

Common Reagents and Conditions

    Nitration: Mixed acids (nitric acid and sulfuric acid) are commonly used as nitrating agents.

    Fluorination: Fluorinating agents such as potassium fluoride in sulfolane.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

The major products formed from these reactions include various nitro and fluoro derivatives of benzotrifluoride, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

2-Fluoro-3-nitrobenzotrifluoride is widely used in scientific research due to its versatility. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-3-nitrobenzotrifluoride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in the synthesis of certain pharmaceuticals and agrochemicals where precise molecular interactions are required .

Properties

IUPAC Name

2-fluoro-1-nitro-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4NO2/c8-6-4(7(9,10)11)2-1-3-5(6)12(13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGKWPKDZNHZBQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40633119
Record name 2-Fluoro-1-nitro-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61324-97-8
Record name 2-Fluoro-1-nitro-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-3-nitrobenzotrifluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-3-nitrobenzotrifluoride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Fluoro-3-nitrobenzotrifluoride
Reactant of Route 3
Reactant of Route 3
2-Fluoro-3-nitrobenzotrifluoride
Reactant of Route 4
Reactant of Route 4
2-Fluoro-3-nitrobenzotrifluoride
Reactant of Route 5
2-Fluoro-3-nitrobenzotrifluoride
Reactant of Route 6
2-Fluoro-3-nitrobenzotrifluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.